Acute Mammalian Oral Toxicity: Brofenvalerate vs. Fenvalerate – Greater than 22-Fold Difference in Rat LD₅₀
Brofenvalerate exhibits substantially lower acute oral mammalian toxicity compared to its direct structural parent fenvalerate. Brofenvalerate's rat acute oral LD₅₀ is reported as >10,000 mg kg⁻¹, categorising it as a low-toxicity (Class IV / 'unlikely to present acute hazard') substance under standard pesticide classification schemes [1]. In contrast, fenvalerate's rat acute oral LD₅₀ is 451 mg kg⁻¹, placing it in the moderate-toxicity category (WHO Class II) [2]. This difference exceeds 22-fold and has direct implications for occupational exposure risk assessment, formulation handling requirements, and regulatory registration in jurisdictions where acute mammalian toxicity thresholds determine product eligibility.
| Evidence Dimension | Acute oral LD₅₀ in rat (mg kg⁻¹ body weight) |
|---|---|
| Target Compound Data | >10,000 mg kg⁻¹ |
| Comparator Or Baseline | Fenvalerate: 451 mg kg⁻¹ (PPDB-reported value, rat acute oral) |
| Quantified Difference | Greater than 22-fold higher LD₅₀ (lower acute toxicity) for brofenvalerate |
| Conditions | Standard acute oral toxicity assay in rat; values from Chinese registration data (brofenvalerate) and PPDB/US EPA ECOTOX database (fenvalerate). |
Why This Matters
A >22-fold difference in acute oral LD₅₀ translates to different hazard classification bands, personal protective equipment (PPE) requirements, and regulatory risk mitigation measures during procurement, formulation, and field deployment.
- [1] Baidu Baike. 溴灭菊酯 (Brofenvalerate). Rat acute oral and dermal LD₅₀ both >10,000 mg kg⁻¹. https://baike.baidu.com/item/溴灭菊酯/9996439 (accessed 2026-05-05). View Source
- [2] University of Hertfordshire, PPDB. Fenvalerate (Ref: OMS 2000). Mammals – Acute oral LD₅₀ (mg kg⁻¹) = 451. https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/314.htm (accessed 2026-05-05). View Source
